2,6-Dichloro-5-fluoronicotinic acid
Overview
Description
2,6-Dichloro-5-fluoronicotinic acid is a halogenated heterocyclic compound with the molecular formula C6H2Cl2FNO2 and a molecular weight of 209.99 g/mol . This compound is known for its role as an intermediate in the synthesis of third-generation quinolone antibiotics, which are crucial in the pharmaceutical industry .
Mechanism of Action
Target of Action
It is suggested that the compound may modulate protein-protein interactions .
Mode of Action
It is suggested that it may interact with its targets to modulate protein-protein interactions
Biochemical Pathways
Given its potential role in modulating protein-protein interactions , it may influence various biochemical pathways depending on the specific proteins it interacts with.
Result of Action
Given its potential role in modulating protein-protein interactions , it may have diverse effects depending on the specific proteins and cells involved.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-5-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of protein-protein interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the mechanisms of amyloid assembly by modulating protein interactions . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate protein interactions, which can lead to changes in cell signaling pathways and gene expression . Additionally, its role in amyloid assembly suggests that it may have effects on cellular metabolism related to protein aggregation and degradation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to modulate protein-protein interactions by binding to specific sites on the proteins, thereby influencing their activity . This modulation can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable under certain conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in modulating protein interactions also suggests that it may influence metabolic pathways related to protein synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its effectiveness, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound is essential for its activity and function, as it needs to be in the right place to modulate protein interactions and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-fluoronicotinic acid typically involves the conversion of 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and a lithium reagent to form 2,6-dichloro-5-fluoronicotinoyl chloride. This intermediate is then hydrolyzed under basic conditions to yield the desired acid . Another method involves the acidic saponification of the corresponding nitrile, where the nitrile is dissolved in concentrated sulfuric acid and saponified at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a suitable form for further applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-5-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form carboxylic acids.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Phosphorus Oxychloride: Used in the initial chlorination step.
Sulfuric Acid: Employed in the saponification process.
Lithium Reagents: Utilized for the conversion of esters to chlorides
Major Products: The primary product of these reactions is this compound itself, which serves as an intermediate for further chemical transformations .
Scientific Research Applications
2,6-Dichloro-5-fluoronicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic acid
- 2,6-Dichloro-5-fluoronicotinoyl chloride
Uniqueness: 2,6-Dichloro-5-fluoronicotinic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of quinolone antibiotics, setting it apart from other similar compounds .
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDGKGCHRNNCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369962 | |
Record name | 2,6-Dichloro-5-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82671-06-5 | |
Record name | 2,6-Dichloro-5-fluoronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82671-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-5-fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-5-fluoronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,6-Dichloro-5-fluoronicotinic acid in pharmaceutical synthesis?
A: this compound serves as a versatile precursor in synthesizing various pharmaceutical compounds. One notable example is its use in the production of Enoxacin, a potent antibacterial agent. [] This synthesis involves a multi-step process, including Dieckmann-type cyclization, to transform derivatives of this compound into the desired 1,8-naphthyridine structure of Enoxacin. []
Q2: Can you describe a specific synthetic route involving this compound?
A: One example is the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. [] This process begins by converting this compound to its corresponding acid chloride using thionyl chloride. [] Subsequently, this acid chloride reacts with potassium ethyl malonate in the presence of magnesium chloride and triethylamine to yield the desired ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. [] The overall yield for this two-step synthesis is approximately 71%. []
Q3: How is this compound utilized in synthesizing complex heterocyclic compounds?
A: A notable application is its role in synthesizing 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (compound 1), a key pharmaceutical intermediate. [] Researchers achieved this by first converting this compound to 2-chloro-5-fluoronicotinic acid (compound 3) through a highly selective monodechlorination reaction. [] This compound then reacts with a specifically prepared 7-azaindole derivative, containing an aminomethyl moiety, to yield the final product, compound 1. [] This synthesis highlights the importance of this compound's unique structure in facilitating the preparation of complex pharmaceutical intermediates. []
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